molecular formula C20H15ClN4OS B15227750 2-((3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(naphthalen-1-yl)acetamide

2-((3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(naphthalen-1-yl)acetamide

Cat. No.: B15227750
M. Wt: 394.9 g/mol
InChI Key: OHLBITVALFLJBO-UHFFFAOYSA-N
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Description

2-((3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(naphthalen-1-yl)acetamide is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a chlorophenyl group, a triazole ring, and a naphthylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(naphthalen-1-yl)acetamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the introduction of the chlorophenyl group through electrophilic substitution reactions. The final step involves the coupling of the triazole derivative with naphthylacetamide under suitable conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2-((3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(naphthalen-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the chlorophenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives, dechlorinated products.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-((3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(naphthalen-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in disease pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-((3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring is known to form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the chlorophenyl group can enhance binding affinity through hydrophobic interactions, while the naphthylacetamide moiety can contribute to overall molecular stability and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-(4-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(naphthalen-1-yl)acetamide
  • 2-((3-(4-Methylphenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(naphthalen-1-yl)acetamide
  • 2-((3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(naphthalen-1-yl)acetamide

Uniqueness

What sets 2-((3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(naphthalen-1-yl)acetamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the chlorophenyl group, in particular, enhances its potential as an enzyme inhibitor and its overall stability in biological systems.

Properties

Molecular Formula

C20H15ClN4OS

Molecular Weight

394.9 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C20H15ClN4OS/c21-15-10-8-14(9-11-15)19-23-20(25-24-19)27-12-18(26)22-17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H,22,26)(H,23,24,25)

InChI Key

OHLBITVALFLJBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NNC(=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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